An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Hydroxyphenylazo)-2-naphthol
An In-depth Technical Guide to the Synthesis and Characterization of 1-(4-Hydroxyphenylazo)-2-naphthol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and characterization of the azo dye, 1-(4-Hydroxyphenylazo)-2-naphthol. The document details the synthetic pathway, experimental protocols, and the analytical techniques used to verify the structure and purity of the compound. All quantitative data are summarized for clarity, and key processes are visualized through diagrams.
Introduction
1-(4-Hydroxyphenylazo)-2-naphthol is an azo dye characterized by the presence of an azo group (-N=N-) connecting a 4-hydroxyphenyl group and a 2-naphthol (B1666908) moiety.[1] Its molecular formula is C₁₆H₁₂N₂O₂.[1] The extended conjugation in its structure is responsible for its characteristic color. Azo dyes are a significant class of organic compounds with wide-ranging applications in the textile industry, as pigments, and in biological research.[1][2] The synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol is a classic example of an electrophilic aromatic substitution reaction, involving diazotization and an azo coupling reaction.
Synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol
The synthesis is a two-step process:
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Diazotization of 4-Aminophenol (B1666318): 4-Aminophenol is converted to a diazonium salt by treating it with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures.[1]
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Azo Coupling: The resulting diazonium salt is then coupled with 2-naphthol in an alkaline medium to form 1-(4-Hydroxyphenylazo)-2-naphthol.[1]
Synthesis Pathway
Caption: Synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol.
Experimental Protocols
Synthesis of 1-(4-Hydroxyphenylazo)-2-naphthol
Materials:
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4-Aminophenol
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Sodium nitrite (NaNO₂)
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Concentrated Hydrochloric acid (HCl)
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2-Naphthol
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Sodium hydroxide (B78521) (NaOH)
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Distilled water
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Ice
Procedure:
Part A: Preparation of the Diazonium Salt
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In a conical flask, dissolve 1.20 g of 4-aminophenol in a mixture of 12 cm³ of concentrated hydrochloric acid and 45 cm³ of water. Stir until the 4-aminophenol is completely dissolved.
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Cool the solution in an ice bath to 0-5 °C.
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In a separate beaker, dissolve 0.70 g of sodium nitrite in 5 cm³ of water.
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Slowly add the sodium nitrite solution dropwise to the cooled 4-aminophenol solution while maintaining the temperature between 0-5 °C and stirring continuously.
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After the addition is complete, continue stirring for an additional 2-3 minutes. The resulting solution contains the 4-hydroxybenzenediazonium ion and should be used immediately in the next step.
Part B: Azo Coupling Reaction
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In a separate beaker, dissolve 1.44 g of 2-naphthol in 30 cm³ of a 10% aqueous sodium hydroxide solution.
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Cool this solution in an ice-water bath.
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Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold alkaline 2-naphthol solution.
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A colored precipitate of 1-(4-hydroxyphenylazo)-2-naphthol should form immediately.
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Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.
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Isolate the crude product by vacuum filtration, washing it with cold water to remove any unreacted starting materials and salts.
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The crude dye can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or acetic acid.
Characterization of 1-(4-Hydroxyphenylazo)-2-naphthol
Characterization Workflow
Caption: Workflow for Characterization.
Data Presentation
| Parameter | Value | Reference(s) |
| Molecular Formula | C₁₆H₁₂N₂O₂ | [1][2] |
| Molecular Weight | 264.28 g/mol | [2] |
| Appearance | Reddish-brown powdery solid | [3] |
| Melting Point | 240–242 °C | [4] |
| UV-Vis (λmax in EtOH) | 485 nm | [5] |
| FT-IR (cm⁻¹) | ~3450 (O-H), ~1600 (N=N), ~1500 (C=C) | [5] |
| Mass Spec (Exact Mass) | 264.089877630 g/mol | [2] |
Experimental Protocols for Characterization
4.2.1. UV-Visible Spectroscopy
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Instrument: A standard UV-Vis spectrophotometer.
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Procedure: A dilute solution of the purified 1-(4-hydroxyphenylazo)-2-naphthol is prepared in ethanol. The UV-Vis spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined.
4.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
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Instrument: An FT-IR spectrometer.
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Procedure: A small amount of the dry, purified product is mixed with potassium bromide (KBr) and pressed into a pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory. The FT-IR spectrum is recorded, and the characteristic absorption bands for the functional groups (O-H, N=N, aromatic C=C) are identified.
4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
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Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz).
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Procedure: A sample of the purified compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Both ¹H and ¹³C NMR spectra are acquired. The chemical shifts (δ), multiplicities, and coupling constants (J) are analyzed to confirm the molecular structure.
4.2.4. Mass Spectrometry (MS)
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Instrument: A mass spectrometer, preferably a high-resolution instrument (e.g., ESI-TOF or Orbitrap).
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Procedure: A solution of the sample is introduced into the mass spectrometer. The mass-to-charge ratio (m/z) of the molecular ion is determined to confirm the molecular weight of the compound. High-resolution mass spectrometry can be used to confirm the elemental composition.
Conclusion
This guide has provided a detailed protocol for the synthesis of 1-(4-hydroxyphenylazo)-2-naphthol and the analytical methods for its characterization. The procedures outlined are robust and can be readily implemented in a laboratory setting. The characterization data provides a clear benchmark for researchers working with this compound.
References
- 1. 1-(4-hydroxyphenylazo)-2-naphthol - Wikidata [wikidata.org]
- 2. Buy 1-(4-Hydroxyphenylazo)-2-naphthol | 14934-27-1 [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(Phenylazo)-2-naphthol | C16H12N2O | CID 13297 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-(4-Hydroxyphenylazo)-2-naphthol (14934-27-1) for sale [vulcanchem.com]
